4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
The compound “4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound that has been studied in the context of anti-tubercular agents . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The target compound was optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material . The synthesis method of the target compound was optimized in the selection of temperature and the use of solvent .Molecular Structure Analysis
The molecular structure of this compound features intermolecular hydrogen bonding . The carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding between both N H protons and two triflate counterions with distances within the average N–H⋯O bond lengths of 2.875 (5) and 2.833 (5) Å .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reduction and nucleophilic substitution reactions . The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions .Scientific Research Applications
Immunomodulation
The compound has shown immunosuppressive activity , which could be explored as a lead compound in the development of immunosuppressant agents .
Anticancer Activity
It has been evaluated for antiproliferative activity against different human cancer cell lines, indicating potential as an anticancer agent .
Anti-inflammatory Activity
There is evidence of suppression of c-Myc expression and downregulation of IL-8, suggesting anti-inflammatory activity .
c-Met Inhibition
The compound features structural characteristics of c-Met inhibitors, which are important in cancer therapy .
BET Bromodomain Inhibition
It has been associated with BET bromodomain inhibitors, which are relevant in cancer research .
Mechanism of Action
Target of Action
Similar compounds such as imatinib are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
Compounds with similar structures, like imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways, leading to a disruption in the processes they regulate, such as cell growth and division .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to a disruption in cell growth and division, potentially leading to cell death .
Future Directions
properties
IUPAC Name |
4-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-10-15(22-12-13)17(21)19-11-14-5-8-20(9-6-14)16-4-2-3-7-18-16/h2-4,7,10,12,14H,5-6,8-9,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDVNSYVIFQYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide |
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